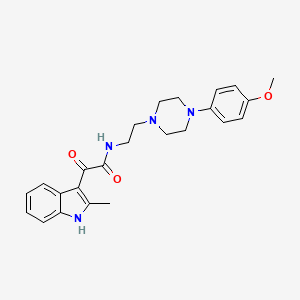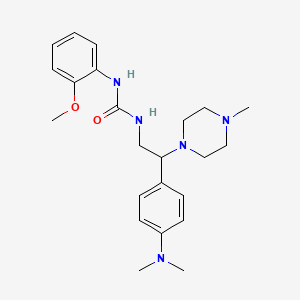
1-benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C25H21NO3S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
1-Benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone and its derivatives are of interest due to their complex molecular structures and potential applications in medicinal chemistry and materials science. For instance, the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has been reported, highlighting the diverse molecular conformations and potential for hydrogen bonding in zero, one, and two dimensions. These compounds demonstrate the significance of molecular structure in the development of pharmaceuticals and advanced materials (Sagar et al., 2017).
Antimicrobial Activity
Research into new heterocycles based on the pyrazole framework, similar to this compound, has shown promising antimicrobial activity. These studies are crucial for developing new antibiotics and understanding the relationship between chemical structure and biological activity (El‐Emary et al., 2002).
Drug Delivery Systems
The encapsulation of lipophilic derivatives in water-soluble metalla-cages has been explored for drug delivery applications. Such studies indicate the potential of this compound derivatives for targeted delivery and release of therapeutic agents, showcasing the compound's versatility in biomedical applications (Mattsson et al., 2010).
Coordination Chemistry and Metal Complexes
The structural characterization of metal complexes involving similar sulfonamido compounds reveals insights into coordination chemistry. These findings are pivotal for the development of catalysis, molecular recognition, and electronic materials, demonstrating the compound's utility in synthesizing complex inorganic-organic hybrid structures (Sousa et al., 2001).
Environmental Remediation
Compounds with similar structures have been studied for environmental applications, such as in the heat-activated persulfate oxidation of pollutants. This research highlights the potential for using this compound derivatives in remediation strategies to address challenging environmental pollutants (Park et al., 2016).
Mecanismo De Acción
Target of Action
The identification of a compound’s targets is a crucial step in understanding its mechanism of action. This process often involves complex bioinformatics and experimental procedures .
Mode of Action
The exact mode of action of CHEMBL562654 is not fully elucidated. Understanding how a compound interacts with its targets is essential for predicting its effects. This typically involves studying the compound’s structure and its binding affinity to its targets .
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Result of Action
Understanding these effects can provide insights into the compound’s therapeutic potential and possible side effects .
Action Environment
The environment in which CHEMBL562654 acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s action .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-19-17-23(21-13-7-3-8-14-21)26(18-20-11-5-2-6-12-20)25(27)24(19)30(28,29)22-15-9-4-10-16-22/h2-17H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBODQXMGNAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2727302.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)



![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

